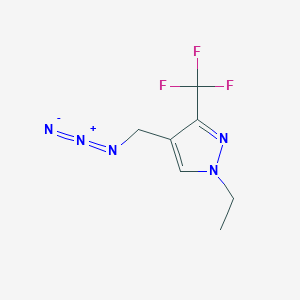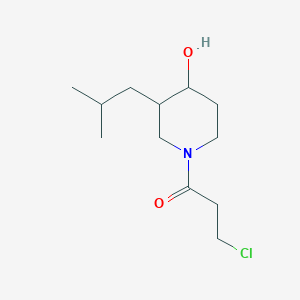
3-Chloro-1-(4-hydroxy-3-isobutylpiperidin-1-yl)propan-1-one
Vue d'ensemble
Description
3-Chloro-1-(4-hydroxy-3-isobutylpiperidin-1-yl)propan-1-one, also known as 4-hydroxy-3-isobutylpiperidine-1-carboxylic acid 3-chloro-1-propyl ester, is an organic compound with a wide range of applications in the medical, chemical, and pharmaceutical industries. It is used as an intermediate in the synthesis of various compounds, such as drugs and pesticides, and has been studied for its potential use in the treatment of certain conditions, such as diabetes and obesity.
Applications De Recherche Scientifique
Synthesis and Biological Activity
Research on compounds structurally related to "3-Chloro-1-(4-hydroxy-3-isobutylpiperidin-1-yl)propan-1-one" demonstrates their potential in the synthesis of biologically active molecules. For instance, a study by Čižmáriková et al. (2020) explored the synthesis and antimicrobial activity of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones, which are intermediates for biologically active compounds. The synthesized compounds showed antimicrobial activities against pathogens like Staphylococcus aureus, Escherichia coli, and Candida albicans, though their activities were generally lower compared to certain beta blockers (Čižmáriková et al., 2020).
Antifungal and Antibacterial Applications
Gopalakrishnan et al. (2009) reported on the unexpected formation of 3-chloro-1-hydroxy-2,6-diarylpiperidin-4-ones and evaluated their in vitro antibacterial and antifungal activities. These compounds exhibited a broad range of antibacterial activities and strong antifungal activities against strains like Aspergillus flavus and Microsporum gypseum (Gopalakrishnan et al., 2009).
Antimicrobial Evaluation
Fadda et al. (2016) synthesized novel N-sulfonate derivatives containing pyridyl, quinolyl, and isoquinolyl groups and screened them for antimicrobial and antifungal activities. Among these, certain compounds showed high activity against Gram-positive bacteria, Gram-negative bacteria, and fungi, indicating their potential as antimicrobial agents (Fadda et al., 2016).
Chemical Synthesis and Characterization
Research not only focuses on biological activities but also on the chemical synthesis and characterization of related compounds. For example, Czeskis (1998) described the synthesis of a 5HT1A antagonist using a detailed synthetic pathway, highlighting the chemical versatility of these compounds (Czeskis, 1998).
Propriétés
IUPAC Name |
3-chloro-1-[4-hydroxy-3-(2-methylpropyl)piperidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22ClNO2/c1-9(2)7-10-8-14(6-4-11(10)15)12(16)3-5-13/h9-11,15H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQWCYWGVWOZLJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CN(CCC1O)C(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-1-(4-hydroxy-3-isobutylpiperidin-1-yl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-cyclopentyl-1-ethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1490989.png)


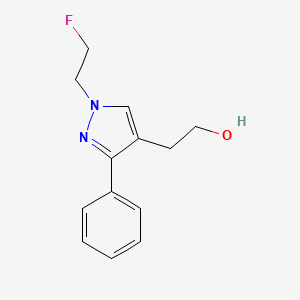


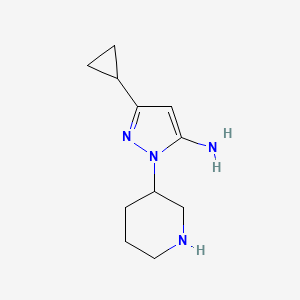
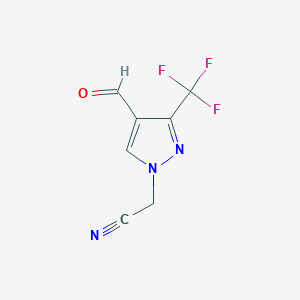


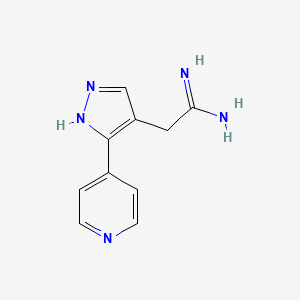
![6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491008.png)

